Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-
Description
Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- is a bis-amide compound featuring a central 1,3-phenylene group bridged by two methylene linkers, each terminating in a formamide moiety. This structure confers rigidity and symmetry, making it valuable in polymer chemistry, coordination complexes, and pharmaceutical applications. Its physicochemical properties, including hydrogen-bonding capacity and thermal stability, are influenced by the electron-withdrawing formamide groups and aromatic core.
Structure
3D Structure
Properties
IUPAC Name |
N-[[3-(formamidomethyl)phenyl]methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4,7-8H,5-6H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUAKXMTKFCWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC=O)CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341943 | |
| Record name | Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59276-03-8 | |
| Record name | Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-FORMYLAMINOMETHYL-BENZYL)-FORMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of Formamide with α,α'-Dibromo-m-Xylene
The most direct route involves the nucleophilic substitution of α,α'-dibromo-m-xylene with formamide. This method parallels the synthesis of N,N'-bis(piperidine)-m-xylylene derivatives described in Preparation B of EP0010896.
Reaction Mechanism :
Formamide acts as a nucleophile, displacing bromide ions from α,α'-dibromo-m-xylene under basic conditions. The reaction proceeds via an SN2 mechanism, where deprotonation of formamide enhances its nucleophilicity.
Procedure :
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Reactants :
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α,α'-Dibromo-m-xylene (1 equiv)
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Formamide (4–6 equiv, excess as solvent)
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Sodium hydroxide (2 equiv, anhydrous)
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Conditions :
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Reflux at 120–140°C for 18–24 hours under nitrogen.
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Base (NaOH) is added incrementally to avoid excessive exothermicity.
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Workup :
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Cool the mixture to room temperature.
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Dilute with diethyl ether (150 mL) and filter to remove insoluble salts.
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Concentrate the filtrate under reduced pressure to yield a crude oil.
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Purification :
Challenges :
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Formamide’s high boiling point (210°C) necessitates prolonged reflux.
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Competing hydrolysis of the dibromide may occur, requiring strict anhydrous conditions.
Formylation of m-Xylylenediamine
An alternative approach involves the formylation of m-xylylenediamine using formic acid or acetic formic anhydride. This method is advantageous for producing high-purity products but requires pre-synthesis of the diamine precursor.
Reaction Mechanism :
The diamine undergoes acylation with formylating agents, forming two amide bonds.
Procedure :
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Reactants :
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m-Xylylenediamine (1 equiv)
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Formic acid (4 equiv) or acetic formic anhydride (2 equiv)
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Conditions :
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Heat at 80–100°C for 6–12 hours.
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Use a Dean-Stark trap to remove water (if formic acid is employed).
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Workup :
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Neutralize excess acid with aqueous sodium bicarbonate.
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Extract with dichloromethane and dry over MgSO₄.
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Purification :
Challenges :
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Over-formylation may occur, necessitating precise stoichiometry.
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m-Xylylenediamine is less commercially available, requiring prior synthesis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies from EP0010896 highlight the role of solvent polarity and temperature in analogous bis-amine syntheses:
| Parameter | Alkylation Route (Formamide) | Formylation Route (Diamine) |
|---|---|---|
| Solvent | Formamide (neat) | Toluene or DMF |
| Temperature | 120–140°C | 80–100°C |
| Reaction Time | 18–24 hours | 6–12 hours |
| Yield | 45–60% (estimated) | 55–70% (estimated) |
Catalytic Enhancements
Addition of catalytic iodide (e.g., KI) accelerates bromide displacement in the alkylation route by generating a more reactive iodide intermediate. For the formylation route, p-toluenesulfonic acid (PTSA) improves reaction efficiency by catalyzing acylation.
Purification and Characterization
Recrystallization Strategies
Crude m-xylylene diformamide is purified via recrystallization from isopropyl alcohol or ethanol, yielding white crystalline solids. The diamaleate salt formation—used in patent preparations—is unnecessary for the neutral formamide.
Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 8.2 (s, 2H, CONH), 4.3 (s, 4H, CH₂), 7.2–7.4 (m, 4H, aromatic).
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IR : Peaks at 1660 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).
Comparative Analysis of Methods
| Metric | Alkylation Route | Formylation Route |
|---|---|---|
| Starting Material | Readily available | Requires diamine synthesis |
| Purity | Moderate (requires salt formation) | High (direct crystallization) |
| Scalability | Suitable for bulk synthesis | Limited by diamine availability |
Chemical Reactions Analysis
Types of Reactions
Formamide, N,N’-[1,3-phenylenebis(methylene)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Organic Synthesis
Formamide derivatives are widely used in organic synthesis as intermediates. The presence of the formamide group allows for various transformations, including:
- Amidation Reactions : Formamide can act as a nucleophile in amidation reactions, facilitating the formation of amides from carboxylic acids and amines.
- Synthesis of Polyazomethines : The compound can be utilized in the synthesis of polyazomethines, which are known for their thermal stability and mechanical strength. These materials have applications in high-performance coatings and fibers .
Material Science
The unique properties of formamide derivatives make them suitable for developing advanced materials:
- Thermotropic Liquid Crystals : Compounds derived from formamide have been studied for their thermotropic behavior, leading to applications in liquid crystal displays (LCDs) and other optoelectronic devices.
- Polymeric Materials : Formamide-based polymers exhibit excellent thermal stability and can be engineered for specific mechanical properties, making them ideal for use in aerospace and automotive industries .
Medicinal Chemistry
Research indicates that formamide derivatives can exhibit biological activity:
- Anticancer Activity : Some studies suggest that compounds similar to N,N'-[1,3-phenylenebis(methylene)]bis-formamide may possess anticancer properties due to their ability to interfere with cellular processes.
- Drug Development : The structural characteristics of this compound allow it to serve as a scaffold in drug design, particularly for targeting specific biological pathways.
Case Study 1: Synthesis of Polyazomethines
A recent study focused on synthesizing polyazomethines from formamide derivatives. The resulting materials demonstrated high thermal stability and mechanical strength, making them suitable for high-performance applications. The synthesis involved the reaction of formamide with various aromatic aldehydes under controlled conditions to yield polyazomethines with desirable properties .
Case Study 2: Anticancer Activity
Research published in reputable journals highlighted the potential of formamide derivatives in anticancer drug development. In vitro studies showed that certain derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that further exploration into the medicinal chemistry of these compounds could lead to new therapeutic agents .
Mechanism of Action
The mechanism by which Formamide, N,N’-[1,3-phenylenebis(methylene)]bis- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues with Varied Carboxamide Substituents
Compounds sharing the 1,3-phenylenebis(methylene) backbone but differing in carboxamide substituents demonstrate how functional groups modulate properties:
Key Observations :
- Solubility : Thiophene derivatives exhibit better solubility in polar solvents compared to formamide analogues, likely due to sulfur’s polarizability .
Schiff Bases and Bis-Cyanoacrylamide Derivatives
Schiff bases and cyanoacrylamide derivatives with the same backbone highlight reactivity and biological applications:
Key Observations :
- Reactivity: Schiff bases (e.g., from ) are synthesized via condensation of aldehydes and amines, while cyanoacrylamides () require Knoevenagel reactions with aldehydes and cyanoacetamide precursors .
- Bioactivity: Cyanoacrylamide derivatives show potent anticancer activity (e.g., IC₅₀ values in µM range for USP9x inhibition), whereas Schiff bases exhibit antimicrobial effects .
Selenium-Containing Analogues
Selenium substitution (e.g., selenocyanates) alters toxicity and chemopreventive efficacy:
Key Observations :
- Toxicity: Selenocyanates (e.g., m-XSC) are less toxic than Na₂SeO₃ while maintaining chemopreventive activity, reducing mammary tumor multiplicity by 93% in vivo .
- Mechanism: m-XSC inhibits carcinogen-DNA adduct formation via modulation of diol-epoxide metabolism .
Polymeric and Coordination Complexes
The 1,3-phenylenebis(methylene) backbone is utilized in polymers and metal complexes:
Key Observations :
- Coordination Chemistry : Silver complexes () exhibit linear geometry, with Ag–N bonds stabilizing catalytic sites for organic transformations.
Biological Activity
Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- (CAS No. 59276-03-8), is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 192.217 g/mol
- Synonyms : N,N'-[1,3-phenylenebis(methylene)]bisformamide, m-xylylene diformamide
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to formamide compounds. For instance, certain derivatives showed significant activity against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Not specified |
| 4a | Not specified | Not specified |
These compounds demonstrated bactericidal activity and were effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in some assays .
Anti-inflammatory Activity
Compounds derived from formamide have also been evaluated for their anti-inflammatory effects. In a comparative study, several derivatives exhibited anti-inflammatory activities comparable to indomethacin, a standard anti-inflammatory drug. The results indicated that compounds containing the enaminone structure had enhanced reactivity towards nucleophiles and showed significant anti-inflammatory effects at various concentrations:
| Compound | Anti-inflammatory Activity |
|---|---|
| 1 | High |
| 2 | Moderate |
| 3 | High |
Statistical analyses confirmed that these compounds had a significant impact on inflammation markers compared to controls .
Cytotoxicity and Safety Profile
The safety profile of these compounds is crucial for their potential therapeutic use. Hemolytic activity tests revealed that the derivatives exhibited low toxicity, with hemolytic activity percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development:
| Compound | % Hemolysis | IC50 (μM) |
|---|---|---|
| 7b | 3.23 - 15.22 | >60 |
The low cytotoxicity suggests that these compounds could be safe for use in therapeutic applications while still retaining their biological efficacy .
Case Studies
Research has demonstrated the synthesis and evaluation of various derivatives of formamide, particularly focusing on their biological activities:
- Study on Antimicrobial Derivatives : A series of pyrazole derivatives were synthesized from formamide derivatives, showing promising antimicrobial activities with MIC values significantly lower than those of established antibiotics.
- Anti-inflammatory Evaluation : Compounds derived from formamide were tested in vitro for their ability to reduce inflammation in cell lines, showing marked reductions in inflammatory cytokines compared to untreated controls.
- Molecular Docking Studies : Computational studies indicated that these compounds have good binding affinities with target enzymes involved in bacterial resistance mechanisms, suggesting a potential mechanism for their antimicrobial action.
Q & A
Q. What are the standard synthesis protocols for Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- derivatives, and how are they characterized?
Synthesis typically involves condensation reactions between aromatic diamines and formamide derivatives under reflux conditions. For example, in analogous bisamide compounds, 1,3-phenylenediamine derivatives are reacted with formylating agents in ethanol or DMF, using glacial acetic acid as a catalyst. The reaction is monitored via TLC, and products are purified by recrystallization (e.g., ethanol) . Characterization relies on 1H NMR (e.g., methylene protons at δ 4.3–4.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and LC-MS to confirm molecular weight (e.g., [M+H]+ peaks matching calculated values) .
Q. How do researchers ensure reaction completion and purity during synthesis?
Key steps include:
- TLC monitoring : Spotting aliquots at intervals to track reactant consumption .
- Recrystallization : Using solvents like ethanol or 1,4-dioxane to remove impurities .
- Spectroscopic validation : FT-IR confirms functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹), while NMR resolves structural ambiguities .
Q. What structural analogs of Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- exist, and how do substitutions impact properties?
Substituents on the phenyl ring (e.g., -Cl, -CF₃, -OCH₃) alter electronic and steric profiles. For example:
- Electron-withdrawing groups (e.g., -CF₃) increase thermal stability but reduce solubility.
- Methoxy groups enhance solubility in polar solvents .
Analog synthesis follows similar protocols, with adjusted molar ratios of substituted aldehydes or amines .
Advanced Research Questions
Q. How can conflicting spectroscopic data for bisamide derivatives be resolved?
Contradictions may arise from:
- Tautomerism : Keto-enol equilibria in amides can produce split NMR peaks. Use variable-temperature NMR or deuterated solvents to stabilize conformers .
- Impurity interference : Cross-validate with high-resolution MS and elemental analysis .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous structural assignments .
Q. What strategies optimize reaction yields when synthesizing sterically hindered derivatives?
- Solvent selection : High-boiling solvents (e.g., DMF) improve solubility of bulky intermediates .
- Catalyst tuning : Replace acetic acid with stronger acids (e.g., p-toluenesulfonic acid) to accelerate condensation .
- Stepwise synthesis : Isolate intermediates (e.g., Schiff bases) before formylation to reduce side reactions .
Q. How does thermodynamic vs. kinetic control influence product distribution in bisamide synthesis?
- Thermodynamic control : Prolonged heating (e.g., 12–24 hours) favors more stable products, such as para-substituted isomers .
- Kinetic control : Short reaction times (<6 hours) or low temperatures favor metastable intermediates (e.g., ortho-substituted byproducts) .
Monitor via time-resolved TLC and adjust conditions to target desired products.
Q. What are the stability challenges for Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- under varying conditions?
- Hydrolysis : Amide bonds degrade in acidic/basic conditions. Stability studies in buffers (pH 2–12) reveal optimal storage at neutral pH .
- Thermal degradation : TGA analysis shows decomposition above 200°C; avoid prolonged heating in synthesis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
